molecular formula C21H17NO B14238560 2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde CAS No. 590397-96-9

2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde

Cat. No.: B14238560
CAS No.: 590397-96-9
M. Wt: 299.4 g/mol
InChI Key: DFYDOAMONOLDRM-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique structure, which includes an indole core fused with a benzene ring and substituted with a 2,4-dimethylphenyl group and an aldehyde group at the 3-position. Its molecular formula is C17H15NO, and it has a molecular weight of 249.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde typically involves the reaction of indole-3-carbaldehyde with 2,4-dimethylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high purity and yield, with stringent quality control measures in place to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological pathways. This compound can inhibit or activate enzymes, leading to various biological effects. The aldehyde group can form Schiff bases with amines, further enhancing its reactivity and potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity and potential interactions with hydrophobic biological targets.

Properties

CAS No.

590397-96-9

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde

InChI

InChI=1S/C21H17NO/c1-13-7-9-16(14(2)11-13)20-19(12-23)18-10-8-15-5-3-4-6-17(15)21(18)22-20/h3-12,22H,1-2H3

InChI Key

DFYDOAMONOLDRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O)C

Origin of Product

United States

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